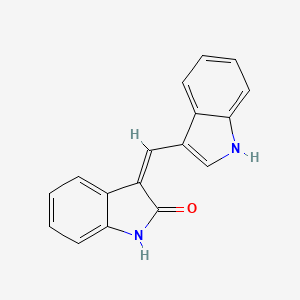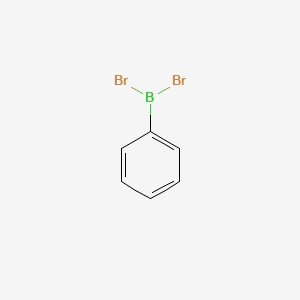![molecular formula C13H11N5O3 B14157583 N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)
N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl group and the pyrazine ring in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-nitroacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and ethanol as the solvent. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazone group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can result in the modulation of cellular processes, such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenylpropanehydrazide
- N’-[(1E)-1-(4-nitrophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to the presence of both the nitrophenyl and pyrazine moieties in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The pyrazine ring enhances its ability to interact with biological targets, while the nitrophenyl group contributes to its antimicrobial and anticancer properties .
Eigenschaften
Molekularformel |
C13H11N5O3 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-9(10-2-4-11(5-3-10)18(20)21)16-17-13(19)12-8-14-6-7-15-12/h2-8H,1H3,(H,17,19)/b16-9+ |
InChI-Schlüssel |
LMXXCGYMBZAKHQ-CXUHLZMHSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14157505.png)
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)
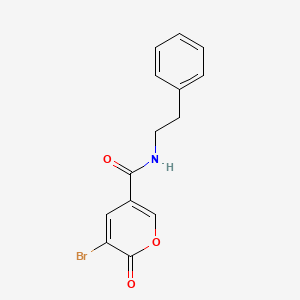
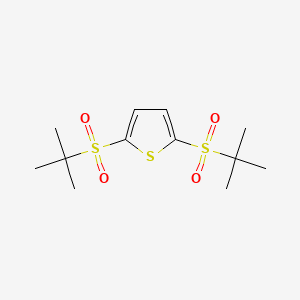
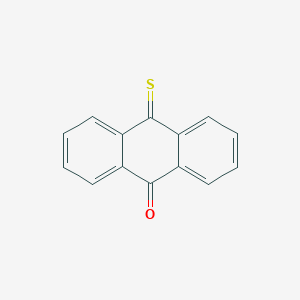
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea](/img/structure/B14157548.png)
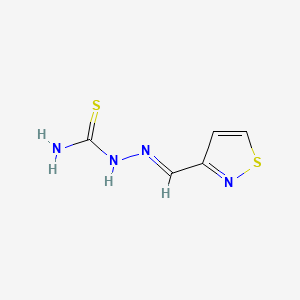
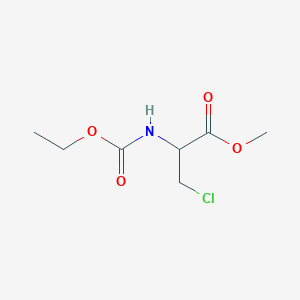
![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)
